4-(Chloromethyl)-1H-indazole
Overview
Description
“4-(Chloromethyl)-1H-indazole” likely refers to a compound that contains an indazole group, which is a type of heterocyclic aromatic organic compound. The “4-(Chloromethyl)” part suggests that there is a chloromethyl group attached to the fourth carbon of the indazole ring .
Molecular Structure Analysis
The molecular structure of “4-(Chloromethyl)-1H-indazole” would likely consist of an indazole ring with a chloromethyl group attached to the fourth carbon. Indazole is a fused aromatic ring that consists of a benzene ring fused to a pyrazole ring .
Chemical Reactions Analysis
Again, while specific reactions involving “4-(Chloromethyl)-1H-indazole” are not available, compounds with similar structures are often involved in substitution reactions, where the chloromethyl group can be replaced by other groups .
Scientific Research Applications
Chemical Synthesis and Optimization
The compound 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, related to 4-(Chloromethyl)-1H-indazole, is crucial for creating pesticides. The synthesis involves hydroxymethylating 1H-1,2,4-triazole with paraformaldehyde, followed by reaction with thioyl chloride, offering a high total yield of over 92.3% (Ying, 2004).
Medicinal Chemistry and Drug Discovery
4-(Chloromethyl)-1H-indazole has structural similarities to indazole derivatives, which are extensively studied in medicinal chemistry. A high throughput screening identified a related compound as an antagonist of the TRPA1 ion channel, with subsequent medicinal chemistry optimization enhancing its in vitro activity (Rooney et al., 2014). Additionally, indazole derivatives, owing to their nitrogen-containing heterocyclic structure, exhibit a wide range of biological activities. These compounds, including FDA-approved drugs like Axitinib and Niraparib, have therapeutic applications in treating cancers and chronic inflammation (Mal et al., 2022).
Anticancer Chemotherapy
Compounds like indazolium [trans-tetrachlorobis(1H-indazole)ruthenate(III)], structurally similar to 4-(Chloromethyl)-1H-indazole, are promising for anticancer chemotherapy. These compounds, when systematically varied, demonstrate a high reactivity toward proteins and show significant antiproliferative activity in vitro (Groessl et al., 2007).
Material Sciences and Molecular Pharmacology
4-(Chloromethyl)-1H-indazole related compounds are used in the synthesis of energetic salts, demonstrating good thermal stability and high density, relevant in material sciences (Wang et al., 2007). Additionally, indazole and its derivatives exhibit diverse biological properties, including antimicrobial and anti-inflammatory actions, crucial in molecular pharmacology (Panda et al., 2022).
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXHEIMWLKXGQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717029 | |
Record name | 4-(Chloromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-1H-indazole | |
CAS RN |
944898-78-6 | |
Record name | 4-(Chloromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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